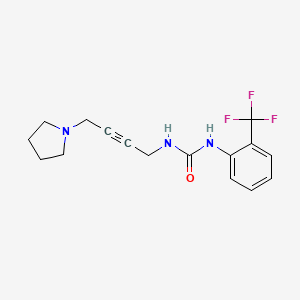

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound is known to target specific enzymes and proteins that are involved in the growth and survival of cancer cells and immune cells, which makes it a promising candidate for therapeutic applications.

Aplicaciones Científicas De Investigación

Molecular Recognition and Complexation

Studies have shown that urea derivatives exhibit significant molecular recognition properties through hydrogen bonding interactions. For instance, research on N-(pyridin-2-yl),N'-substituted ureas revealed insights into their complexation behaviors with various hydrogen bonding counterparts, highlighting the classical substituent effect on association (Ośmiałowski et al., 2013). Similarly, mixed N,S-donor 2-ureidopyridine ligands have demonstrated the capacity for ion-pair binding, showcasing their utility in developing selective coordination modes through simultaneous coordination and hydrogen bonding (Qureshi et al., 2009).

Chemical Synthesis and Modification

Urea compounds are pivotal in chemical synthesis, providing a basis for stereoselective synthesis and site-specific lithiation. The stereoselective synthesis of active metabolites of potent kinase inhibitors highlights the role of urea derivatives in medicinal chemistry, enabling precise stereochemical control in drug synthesis (Chen et al., 2010). Control of the site of lithiation in pyridine derivatives using urea functionalities has also been documented, offering pathways for regioselective chemical transformations (Smith et al., 2013).

Pharmacological Applications

The pharmacological landscape benefits from urea derivatives through their role in drug design and biological evaluations. Synthesis and in vitro antiproliferative activities of urea scaffold-based compounds have been explored, revealing their potential as anticancer agents by targeting specific cellular pathways (Al-Sanea et al., 2018). Moreover, studies on novel diarylurea EGFR inhibitors indicate their anticancer effect and pharmacokinetic characteristics, underscoring the therapeutic potential of urea derivatives (Zuo et al., 2020).

Material Science and Design

The role of urea derivatives extends into material science, where their unique binding properties are utilized in designing functional materials. For instance, the complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures showcases the adaptability of these compounds in developing novel materials with specific structural and functional properties (Corbin et al., 2001).

Propiedades

IUPAC Name |

1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-1-2-8-14(13)21-15(23)20-9-3-4-10-22-11-5-6-12-22/h1-2,7-8H,5-6,9-12H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGSBLBEBCGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)

![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2744588.png)

![Methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744593.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2744596.png)

![2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2744597.png)

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2744601.png)